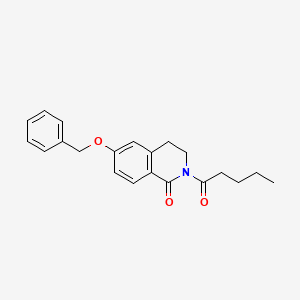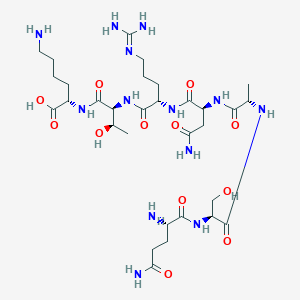
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection Steps: Protecting groups on the amino acids are removed using TFA or other acids.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine can be used in various scientific research applications:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of peptides like L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-L-lysine: A simpler peptide with similar amino acid composition.
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-L-threonyl-L-lysine: Another peptide with a slightly different sequence.
Uniqueness
L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine is unique due to the presence of the N5-(diaminomethylidene) group, which can impart distinct chemical and biological properties compared to other peptides.
Properties
CAS No. |
868595-20-4 |
|---|---|
Molecular Formula |
C31H57N13O12 |
Molecular Weight |
803.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H57N13O12/c1-14(39-28(53)20(13-45)43-25(50)16(33)8-9-21(34)47)24(49)42-19(12-22(35)48)27(52)40-17(7-5-11-38-31(36)37)26(51)44-23(15(2)46)29(54)41-18(30(55)56)6-3-4-10-32/h14-20,23,45-46H,3-13,32-33H2,1-2H3,(H2,34,47)(H2,35,48)(H,39,53)(H,40,52)(H,41,54)(H,42,49)(H,43,50)(H,44,51)(H,55,56)(H4,36,37,38)/t14-,15+,16-,17-,18-,19-,20-,23-/m0/s1 |
InChI Key |
TWIIXKBJQFRJFK-RPOKIZPRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


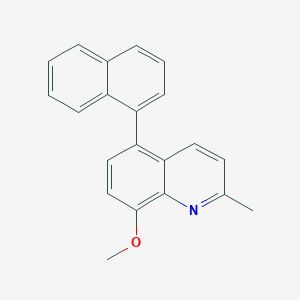
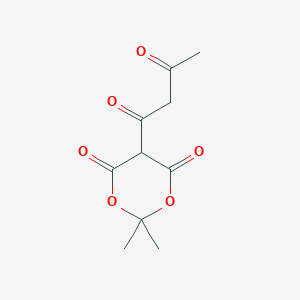
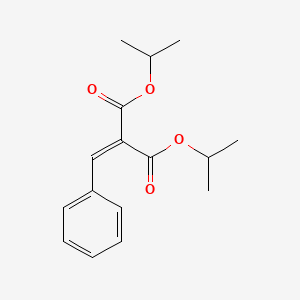
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)

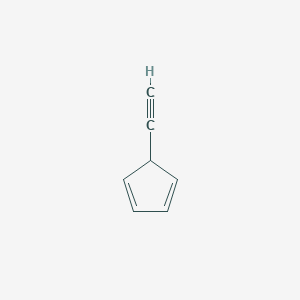
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)

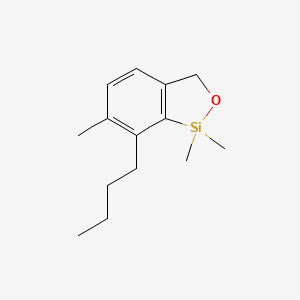
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)

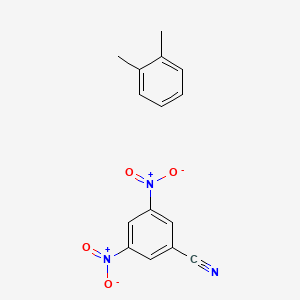
![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
